LogP Advantage of the Butanoate Ester Over the Propanoate Homolog Improves Predicted Membrane Partitioning
Ethyl 2-(4-aminophenoxy)butanoate exhibits a computed octanol-water partition coefficient (LogP) of 2.06 (Fluorochem) to 2.4 (Molaid), whereas the one-carbon-shorter propanoate homolog, ethyl 2-(4-aminophenoxy)propanoate (CAS 28059-75-8), shows an XLogP3 of 1.9 . The absolute LogP increase of 0.16–0.5 log units for the butanoate ester corresponds to a predicted ~1.4- to ~3.2-fold higher equilibrium concentration in a lipid bilayer versus aqueous phase, which is relevant for passive membrane permeability in cell-based assays and for the lipophilicity-driven pharmacokinetics of final conjugated products [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.06 (Fluorochem) to 2.4 (Molaid calculated) |
| Comparator Or Baseline | Ethyl 2-(4-aminophenoxy)propanoate: XLogP3 = 1.9 (Chem960) |
| Quantified Difference | ΔLogP = +0.16 to +0.50; estimated ~1.4–3.2× higher lipid partitioning |
| Conditions | In silico computed partition coefficients; different algorithms and sources |
Why This Matters
Higher LogP directly influences passive membrane permeability and the lipophilicity of final conjugates, affecting both assay design and structure-activity relationship (SAR) optimization in drug discovery programs.
- [1] Molaid. (±)Ethyl 2-(4-aminophenoxy)butanoate – Calculated Properties: LogP 2.4. Accessed 2025. View Source
